![molecular formula C19H22N2O3 B14720497 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate CAS No. 18770-77-9](/img/structure/B14720497.png)
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing and pigmentation applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methoxyaniline to form the diazonium salt. This is achieved by treating 4-methoxyaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with phenyl hexanoate under basic conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents onto the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Oxidized products may include quinones or other oxygenated derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in drug delivery systems due to its ability to undergo controlled chemical reactions.
Industry: Utilized in the production of colored materials, including textiles, plastics, and inks.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate primarily involves its ability to undergo azo-hydrazone tautomerism. This tautomerism allows the compound to interact with various molecular targets, including enzymes and receptors, altering their activity. The diazenyl group can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl methacrylate
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl acetate
- 4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl butyrate
Uniqueness
4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate stands out due to its specific ester group, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications where controlled hydrolysis or esterification is required.
Propiedades
Número CAS |
18770-77-9 |
|---|---|
Fórmula molecular |
C19H22N2O3 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
[4-[(4-methoxyphenyl)diazenyl]phenyl] hexanoate |
InChI |
InChI=1S/C19H22N2O3/c1-3-4-5-6-19(22)24-18-13-9-16(10-14-18)21-20-15-7-11-17(23-2)12-8-15/h7-14H,3-6H2,1-2H3 |
Clave InChI |
GHPAQIRAUSAUGB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


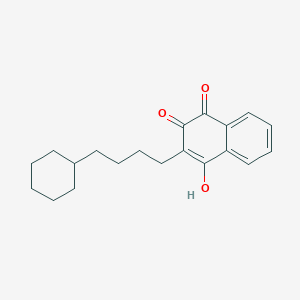
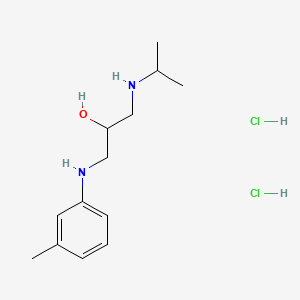

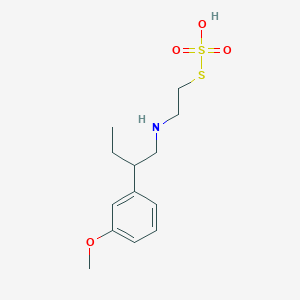


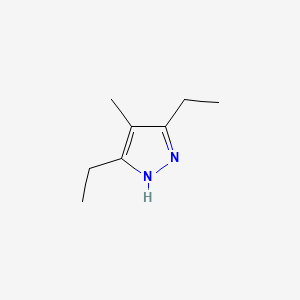
![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
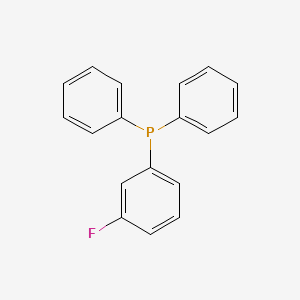
![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)

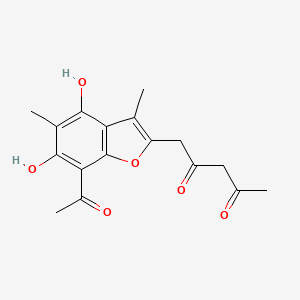

![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)
